Divostroside

Description

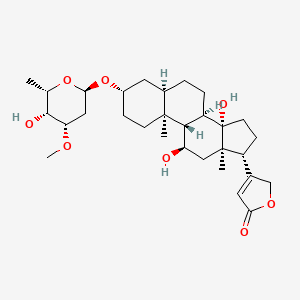

Structure

3D Structure

Properties

Molecular Formula |

C30H46O8 |

|---|---|

Molecular Weight |

534.7 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-3-[(2R,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H46O8/c1-16-27(33)23(35-4)13-25(37-16)38-19-7-9-28(2)18(12-19)5-6-21-26(28)22(31)14-29(3)20(8-10-30(21,29)34)17-11-24(32)36-15-17/h11,16,18-23,25-27,31,33-34H,5-10,12-15H2,1-4H3/t16-,18+,19-,20+,21+,22+,23-,25-,26+,27+,28-,29+,30-/m0/s1 |

InChI Key |

LEORFFVSVUWAEY-KKFKOBSISA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of Divostroside

Botanical Sources of Divostroside

This compound has been identified in several plant species, primarily within the Apocynaceae family, and also in related plant cultures.

This compound was initially isolated from Strophanthus divaricatus (Lour.) Hook. et Arn., a plant belonging to the Apocynaceae family. scribd.come-bookshelf.dedokumen.pubha.org.hkspiritmaji.comvdoc.pubepdf.pub This compound is present in various parts of the plant, including its seeds and roots. scribd.comha.org.hk

Beyond its direct isolation from the whole plant, this compound has also been successfully identified in callus cultures derived from Strophanthus divaricatus. e-bookshelf.deresearchgate.net This indicates the potential for biotechnological production or study of the compound.

A related compound, Glucosyl this compound, has been isolated for the first time from Periploca sepium Bunge. ga-online.orgnih.govablesci.comresearchgate.net Periploca sepium Bunge is recognized as a traditional medicinal plant. nih.gov

Plants containing this compound and related cardiac glycosides have a history of use in traditional medicine. Strophanthus divaricatus is utilized in Traditional Chinese Medicine (TCM) for various applications, including dispelling wind-dampness, unblocking meridian and collateral vessels, expelling toxins, healing furuncles, killing parasites, and relieving itching and pain. scribd.comha.org.hk It is important to note that Strophanthus divaricatus is considered highly toxic and its use, particularly internal, requires extreme caution, often being restricted to external applications in traditional practices. ha.org.hk Similarly, the root bark of Periploca sepium Bunge is a traditional Chinese herbal medicine historically applied in the treatment of autoimmune diseases, specifically rheumatoid arthritis. mdpi.com Ethnopharmacological studies play a crucial role in identifying plants with potential therapeutic properties based on traditional knowledge, serving as a foundation for modern drug discovery and development. mdpi.commdpi.comfrontiersin.orgnih.govnih.gov

Occurrence of Glucosyl this compound in Periploca sepium Bunge

Methodologies for this compound Isolation from Plant Biomass

The isolation of cardenolide glycosides like this compound from plant material typically involves a series of extraction and purification steps tailored to the chemical properties of these compounds.

General methodologies for the extraction of glycosides, including cardenolides, often involve successive extraction with alcohol followed by precipitation using lead acetate. slideshare.net For cardiac glycosides, alcoholic extraction, precipitation, and subsequent partitioning between various organic solvents are common practices. slideshare.net

Specific research on cardenolide extraction provides further insights:

Ethanolic Extraction: In studies involving Asclepias viridis, dried leaf material was finely ground, and cardenolides were extracted using an ethanol (B145695) solution. tamuc.edu

Hydroethanolic Extraction and Ultrasonic-Assisted Extraction: A comparative study on Strophanthus kombé seeds evaluated different extraction protocols, including hydroethanolic extraction under reflux (both with and without prior defatting of the seed material) and ultrasonic-assisted extraction at ambient temperature. nih.govresearchgate.net The results indicated that reflux extraction of non-defatted seeds yielded the maximum cardenolide content. nih.govresearchgate.net

Sequential Solvent Extraction and Chromatography: For the isolation of cardenolides from Asclepias curassavica seeds, a process involved grinding vacuum-dried seeds and then exhaustively extracting them with water and methanol (B129727) (MeOH). mdpi.com The crude extracts were then analyzed using High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS). mdpi.com Further purification of selected extracts involved reversed-phase (RP-18) silica (B1680970) gel Medium Pressure Liquid Chromatography (MPLC) and subsequent elution through an MCI CHP20P gel column with methanol. mdpi.com

Activity-Guided Fractionation: In the isolation of compounds, including Glucosyl this compound, from Periploca sepium, extracts prepared with solvents of varying polarities were initially tested for their biological activity. nih.gov The most active extract was then subjected to activity-guided fractionation, employing different chromatographic methods to isolate the specific compounds of interest. nih.gov

These techniques highlight a multi-step approach, often starting with solvent extraction and progressing to various chromatographic methods for purification, aiming to isolate the desired cardenolide glycosides efficiently.

Chromatographic Separation and Purification Strategies

The isolation and purification of this compound from complex plant extracts typically involve various chromatographic techniques, which leverage differences in molecular characteristics and interactions with stationary and mobile phases to achieve separation. nih.govyoutube.comlibretexts.orgiyte.edu.tr

Commonly employed chromatographic methods include:

Column Chromatography: This is a fundamental method for purifying compounds. It involves packing a column with a stationary phase (e.g., silica gel) and passing the sample through it with a mobile phase. researchgate.netresearchgate.netnih.govyoutube.comnih.gov Components separate based on their differential adsorption and elution rates. nih.govyoutube.comiyte.edu.tr

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique widely used for the separation, identification, and quantification of this compound and other phytochemicals. researchgate.netresearchgate.netnih.govga-online.orgdokumen.pub It allows for precise separation and can be used for phytochemical profiling and quantitative analysis of compounds in extracts. researchgate.netnih.gov

Gel Filtration (Size Exclusion Chromatography): Techniques like Sephadex LH-20 gel filtration are used for purification, separating molecules based on their size. researchgate.net

Preparative Thin Layer Chromatography (TLC): This method is used for the separation and purification of compounds on a solid adsorbent coated on a plate. researchgate.netga-online.org

Fast Centrifugal Partition Chromatography (FCPC): FCPC is another technique mentioned in the context of isolating natural products. ga-online.org

These methods are crucial for obtaining this compound in a pure form, enabling detailed research into its properties and applications. nih.gov

Biotechnological Approaches for this compound Production

The production of secondary metabolites like this compound directly from intact plants can be limited by low yields, environmental factors, and geographical or governmental restrictions. phcogrev.comnih.govtaylorfrancis.com Chemical or semi-chemical synthesis of such complex molecules is often challenging and economically unfeasible. phcogrev.com Biotechnological approaches, particularly plant cell and tissue culture, offer a promising alternative for the sustainable and standardized production of this compound. phcogrev.comnih.govtaylorfrancis.comresearchgate.net

This compound itself has been successfully sourced from tissue cultures, specifically from Strophanthus divaricatus calli. e-bookshelf.describd.com This demonstrates the viability of in vitro systems for its production. Plant cell culture provides the advantage of controlled conditions, independent of external environmental variables, which can lead to more consistent yields. nih.govresearchgate.net

Plant Cell and Tissue Culture Optimization for Enhanced Yields

Optimizing plant cell and tissue culture systems is critical for enhancing the yield of secondary metabolites such as this compound. Various strategies have been developed to increase the biosynthesis and extraction of these compounds in in vitro cultures. nih.gov

Key factors and strategies for optimization include:

Culture Medium Composition: The nutritional requirements of cultured plant cells are similar to those of whole plants. Media typically comprise macronutrients (e.g., nitrogen, phosphorus, potassium), micronutrients, vitamins (e.g., myo-inositol), amino acids, sugars, and other undefined organic supplements. phytotechlab.com The precise balance of these components can significantly influence cell growth and metabolite production. phytotechlab.com

Plant Growth Regulators (PGRs): Auxins and cytokinins are essential PGRs that, when added in appropriate concentrations and ratios, regulate various aspects of cell behavior. phytotechlab.com

Auxins (e.g., at 0.01-10.0 mg/L) can influence cell elongation, tissue swelling, cell division, and callus initiation and growth.

Cytokinins (e.g., at 0.1-10.0 mg/L) stimulate cell division, promote shoot formation, and regulate differentiation. phytotechlab.com

The ratio of auxins to cytokinins is particularly important for directing morphogenesis (e.g., root initiation, shoot proliferation, embryogenesis). phytotechlab.com

Precursor Feeding: This involves supplying specific biochemical precursors to the culture medium, which can be directly incorporated into the biosynthetic pathway of the desired secondary metabolite, thereby enhancing its production. This has proven to be a successful approach for increasing yields in plant cell cultures. phcogrev.com

Elicitation: The introduction of elicitors, which can be biotic (e.g., fungal extracts, bacterial components) or abiotic (e.g., heavy metals, UV radiation), can trigger the plant's defense mechanisms, leading to an increased production of secondary metabolites. researchgate.net

Genetic Engineering: Advances in genomics and metabolomics, coupled with recombinant DNA technologies, offer the potential to manipulate specific genes involved in the biosynthetic pathways of this compound. Strategies include overexpression, silencing, or disruption of target genes to redirect metabolic flux towards enhanced this compound synthesis. nih.gov

Aseptic Conditions: Maintaining sterile conditions is paramount in plant tissue culture to prevent microbial contamination, which can compromise the culture's health and productivity. airscience.comregulations.gov

These biotechnological approaches provide a controlled and efficient means for the production of this compound, overcoming many challenges associated with traditional extraction from whole plants.

Structural Elucidation and Spectroscopic Characterization of Divostroside

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Divostroside Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the comprehensive elucidation of the chemical structure of complex natural products like this compound, providing detailed insights into the connectivity and spatial arrangement of atoms researchgate.net.

Proton (¹H) NMR Data Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the proton environments within both the aglycone and glycone moieties. Key signals include two characteristic methyl singlets corresponding to H-18 and H-19 of the steroid nucleus. The anomeric proton of the diginose sugar appears as a doublet, indicating its linkage. Protons associated with the α,β-unsaturated γ-lactone ring (H-21 and H-22) also exhibit distinct signals. The presence of a methoxy (B1213986) group on the diginose sugar is confirmed by a singlet at approximately 3.39 ppm e-bookshelf.devdoc.pub.

Table 1: Selected ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-18 | 0.88 | s | - | Aglycone |

| H-19 | 1.05 | s | - | Aglycone |

| H-6 (Diginose) | 1.24 | d | 6.0 | Glycone |

| OCH₃ (Diginose) | 3.39 | s | - | Glycone |

| H-21A | 4.74 | dd | 18.0, 1.0 | Aglycone |

| H-1 (Diginose) | 4.97 | s | - | Glycone |

| H-21B | 5.00 | dd | 18.0, 1.0 | Aglycone |

| H-22 | 5.84 | t | 1.0 | Aglycone |

Note: This table is a representation of data found in literature and in an interactive environment would allow for sorting and filtering. e-bookshelf.devdoc.pub

Carbon-13 (¹³C) NMR Data Interpretation

The ¹³C NMR spectrum provides a comprehensive overview of all carbon environments. The signals are assigned to both the sarmentogenin (B1193907) aglycone and the diginose sugar. Characteristic signals include those for oxygenated carbons (e.g., C-3, C-11, C-14 of the aglycone, and various carbons of the sugar), quaternary carbons, and methyl carbons. The carbons of the α,β-unsaturated γ-lactone ring (C-20, C-21, C-22, C-23) are also distinctly observed e-bookshelf.devdoc.pub.

Table 2: Selected ¹³C NMR Data for this compound (100 MHz, C₅D₅N)

| Carbon Position | Chemical Shift (δ, ppm) | Assignment |

| C-1 | 33.9 | Aglycone |

| C-2 | 28.2 | Aglycone |

| C-3 | 72.5 | Aglycone |

| C-4 | 31.1 | Aglycone |

| C-5 | 38.9 | Aglycone |

| C-6 | 27.3 | Aglycone |

| C-7 | 22.3 | Aglycone |

| C-8 | 42.3 | Aglycone |

| C-9 | 41.4 | Aglycone |

| C-10 | 37.1 | Aglycone |

| C-11 | 67.7 | Aglycone |

| C-12 | 50.6 | Aglycone |

| C-13 | 50.3 | Aglycone |

| C-14 | 84.3 | Aglycone |

| C-15 | 33.7 | Aglycone |

| C-16 | 27.8 | Aglycone |

| C-17 | 51.3 | Aglycone |

| C-18 | 17.7 | Aglycone |

| C-19 | 24.5 | Aglycone |

| C-20 | 175.4 | Aglycone |

| C-21 | 73.8 | Aglycone |

| C-22 | 117.7 | Aglycone |

| C-23 | 174.5 | Aglycone |

| C-1' (Diginose) | 96.4 | Glycone |

| C-2' (Diginose) | 31.4 | Glycone |

| C-3' (Diginose) | 76.0 | Glycone |

| C-4' (Diginose) | 67.1 | Glycone |

| C-5' (Diginose) | 67.8 | Glycone |

| C-6' (Diginose) | 17.7 | Glycone |

| OCH₃ (Diginose) | 55.0 | Glycone |

Note: This table is a representation of data found in literature and in an interactive environment would allow for sorting and filtering. e-bookshelf.devdoc.pub

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for establishing the complete connectivity and relative stereochemistry of this compound.

Correlation Spectroscopy (COSY) : COSY experiments reveal proton-proton scalar couplings, allowing for the tracing of proton spin systems within both the aglycone steroid scaffold and the diginose sugar. This helps in identifying adjacent protons and building up structural fragments.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC spectra correlate proton and directly bonded carbon signals, providing assignments for CH, CH₂, and CH₃ groups. This is particularly useful for distinguishing between different types of carbons and their attached protons, especially for oxygenated carbons in the steroid and sugar moieties researchgate.net.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC experiments are crucial for establishing long-range carbon-proton correlations (typically over two or three bonds). These correlations are vital for connecting different fragments, such as linking the sugar to the aglycone (e.g., correlations between the anomeric proton of diginose and C-3 of sarmentogenin) and confirming the positions of quaternary carbons and methyl groups within the steroid nucleus researchgate.net. For instance, HMBC correlations of H-18 to C-14 are used to confirm assignments in related cardenolides researchgate.net.

Mass Spectrometry (MS) in this compound Molecular Weight and Fragmentation Analysis

Mass spectrometry provides precise molecular weight information and characteristic fragmentation patterns that aid in structural confirmation. This compound has a molecular weight of 534 g/mol e-bookshelf.devdoc.pubkochi-tech.ac.jp.

Different ionization techniques provide complementary information:

Electron Impact (EI) Mass Spectrometry : The EI mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 534 e-bookshelf.de. Characteristic fragmentation ions are observed at m/z 357, 339, and 203, which correspond to the loss of the sugar moiety and subsequent dehydration of the aglycone e-bookshelf.de. High-resolution mass spectrometry (HRMS) data for the aglycone (C₂₃H₃₄O₄) has been reported at m/z 374.2429, with fragment ions at 356.2366 (C₂₃H₃₂O₃) and 338.2291 (C₂₃H₃₀O₂) indicating successive losses of water molecules from the aglycone vdoc.pub.

Fast Atom Bombardment (FAB) Mass Spectrometry : FAB-MS in positive ion mode typically shows a protonated molecular ion [M+H]⁺ at m/z 535 and a sodium adduct ion [M+Na]⁺ at m/z 557 e-bookshelf.devdoc.pub. This technique is particularly useful for confirming the molecular weight of glycosides.

Field Desorption (FD) Mass Spectrometry : FD-MS also confirms the molecular ion at m/z 534 [M]⁺ and the protonated molecular ion [M+H]⁺ at m/z 535, along with other fragment ions such as m/z 490, 389, and 145 e-bookshelf.devdoc.pub. The fragment at m/z 375 corresponds to the protonated aglycone [Agl+H]⁺, and m/z 161 corresponds to the protonated diginose sugar e-bookshelf.devdoc.pub.

Stereochemical Assignments of this compound Aglycone and Glycone Moieties

The stereochemical assignment of this compound is critical for its complete structural definition. As its full chemical name, Sarmentogenin 3-O-α-L-diginopyranoside, implies, the compound consists of two main parts: the aglycone (Sarmentogenin) and the glycone (α-L-diginopyranoside) e-bookshelf.devdoc.pubchemspider.com.

The aglycone, Sarmentogenin, is a well-characterized cardenolide with a defined stereochemistry. It possesses a 5β-H configuration, which is common among cardenolides, and hydroxyl groups at C-3β, C-11α, and C-14β lipidmaps.org. The five-membered lactone ring at C-17 is also stereochemically defined. The stereochemistry of the steroid nucleus is typically established through a combination of NMR coupling constants, NOESY correlations, and comparison with known standards researchgate.net.

The glycone moiety is α-L-diginopyranoside. The "α-L" designation specifies both the anomeric configuration (alpha) and the absolute configuration of the sugar (L-form). The "pyranoside" indicates that the sugar exists in a six-membered ring form. The linkage between the sugar and the aglycone is at the C-3 position of sarmentogenin, which is a common attachment point for sugars in cardiac glycosides e-bookshelf.devdoc.pub. The characteristic chemical shifts and coupling patterns observed in the NMR spectra for the sugar protons and carbons confirm the identity and anomeric configuration of the diginose moiety e-bookshelf.devdoc.pub.

Comparative Structural Analysis of this compound with Related Cardenolides (e.g., Sarmentogenin)

This compound is fundamentally a glycoside of Sarmentogenin, meaning Sarmentogenin forms the aglycone (non-sugar) part of the molecule e-bookshelf.devdoc.pubchemspider.com. This relationship is central to understanding its structure.

Table 3: Comparative Structural Features of this compound and Sarmentogenin

| Feature | This compound (Sarmentogenin 3-O-α-L-diginopyranoside) | Sarmentogenin |

| Molecular Formula | C₃₀H₄₆O₈ e-bookshelf.devdoc.pubkochi-tech.ac.jp | C₂₃H₃₄O₅ lipidmaps.orguni.lu |

| Molecular Weight | 534.7 g/mol e-bookshelf.devdoc.pubkochi-tech.ac.jp | 390.5 g/mol lipidmaps.orguni.lu |

| Aglycone | Sarmentogenin e-bookshelf.devdoc.pubchemspider.com | N/A (is the aglycone itself) |

| Glycone | α-L-diginopyranoside e-bookshelf.devdoc.pubchemspider.com | N/A |

| Attachment Point | C-3 of Sarmentogenin e-bookshelf.devdoc.pub | N/A |

| Functional Groups | Hydroxyls, α,β-unsaturated γ-lactone, ether linkage, methoxy group e-bookshelf.devdoc.pub | Hydroxyls, α,β-unsaturated γ-lactone lipidmaps.org |

| Stereochemistry | Defined for both aglycone and glycone e-bookshelf.devdoc.pub | Defined (e.g., 3β, 11α, 14β-trihydroxy-5β-card-20(22)-enolide) lipidmaps.org |

Note: This table is a representation of data found in literature and in an interactive environment would allow for sorting and filtering.

Biosynthesis and Biotransformation Pathways of Divostroside

Proposed Biosynthetic Pathways of Steroidal Cardenolides Leading to Divostroside

The biosynthesis of steroidal cardenolides, including this compound, is generally understood to originate from common sterol precursors. The primary proposed substrates are cholesterol and various phytosterols (B1254722), such as campesterol (B1663852) and β-sitosterol. nih.govnih.govnih.govuni.lu The initial committed step in this pathway is the conversion of these sterols into pregnenolone (B344588), a crucial C21 steroid often referred to as the "mother of all steroid hormones" due to its role as a precursor for numerous plant and animal steroids. nih.govnih.govnih.govru.ac.za

Following the formation of pregnenolone, a series of enzymatic modifications lead to the characteristic steroidal core of cardenolides. For this compound, the specific aglycone (the non-sugar part) is sarmentogenin (B1193907). uni.lu The pathway involves multiple steps of hydroxylation, oxidation, and reduction to shape the pregnane (B1235032) intermediates into the specific cardenolide genin structure. The final stage in the biosynthesis of this compound involves the glycosylation of the sarmentogenin aglycone with L-diginose at the C-3 position, forming the complete glycoside. uni.lu

Enzymatic Steps and Key Intermediates in this compound Biosynthesis

The conversion of sterol precursors to cardenolides is catalyzed by a diverse array of enzymes. Key enzymatic steps and intermediates identified in cardenolide biosynthesis include:

Sterol Side-Chain Cleavage: The first committed step, the conversion of cholesterol or phytosterols to pregnenolone, is catalyzed by cytochrome P450 family 87A (CYP87A) enzymes. Research has identified two such enzymes that act on both cholesterol and phytosterols to initiate cardenolide biosynthesis in plants like Digitalis purpurea and Calotropis procera. nih.govnih.govnih.govnih.gov

Steroid Core Modification: Subsequent steps involve a complex series of reactions to modify the pregnenolone scaffold into the specific cardenolide aglycone. Enzymes implicated in these transformations, particularly studied in Digitalis lanata and Erysimum cheiranthoides, include:

3β-hydroxysteroid dehydrogenase (3βHSD): Catalyzes redox reactions at the C-3 position of steroids. nih.govnih.govnih.govmims.comfishersci.ca

Progesterone 5β-reductases (P5βR and P5βR2): Involved in determining the stereochemistry at carbon 5 of the steroid core. nih.govnih.govnih.govmims.comfishersci.ca

3-ketosteroid isomerase (Ec3KSI) and steroid 5α-reductase (EcDET2): Identified in Erysimum species, these enzymes contribute to the structural diversity of the steroid core. nih.govnih.govfishersci.ca

Cytochrome P450 monooxygenases (e.g., EcCYP87A126, EcCYP716A418): Beyond the initial pregnenolone formation, other P450s are involved in various hydroxylation and side-chain cleavage reactions within the pathway. nih.govnih.govnih.gov

2-oxoglutarate dependent dioxygenases (2OGDs): Recent studies have identified CARD5 and CARD6 as crucial enzymes for the characteristic 14β- and 21-hydroxylation of the cardenolide steroid core. The 14β-hydroxy group is essential for the biological activity of cardenolides. nih.govalfa-chemistry.com

Glycosylation: The attachment of sugar moieties to the C-3 hydroxyl group of the cardenolide aglycone is a critical step, often increasing the compound's binding affinity and isoform selectivity. nih.gov This process is mediated by UDP-dependent glycosyltransferases (UGTs). For instance, UGT73C44 and UGT73C45 from Erysimum cheiranthoides have been shown to glucosylate aglycone cardenolides like digitoxigenin (B1670572). nih.gov In the case of this compound, L-diginose is the specific sugar attached to sarmentogenin. uni.lu

Key intermediates in the cardenolide biosynthetic pathway leading to this compound are summarized in the table below:

| Intermediate Compound | PubChem CID | Role in Biosynthesis |

| Cholesterol | 5997 | Initial sterol precursor. nih.govnih.govnih.govuni.lu |

| Campesterol | 173183 | Phytosterol precursor. nih.govnih.govuni.lu |

| β-Sitosterol | 222284 | Phytosterol precursor. nih.govnih.govuni.lu |

| Pregnenolone | 8955 | First committed C21 steroid intermediate. nih.govnih.govnih.govru.ac.za |

| Sarmentogenin | 101683 | Aglycone of this compound. uni.lu |

| L-Diginose | 12312895 | Sugar moiety of this compound. uni.lu |

Genetic Basis of Biosynthetic Enzyme Expression in this compound-Producing Organisms

The genetic control over cardenolide biosynthesis is a subject of ongoing research. Organisms known to produce cardenolides, such as Digitalis lanata, Erysimum cheiranthoides, and Calotropis procera, exhibit complex regulatory mechanisms for the expression of the biosynthetic enzymes. nih.govnih.govnih.govnih.govwikidata.org this compound is found in Strophanthus divaricatus. uni.luuni.luepa.gov

Several genes encoding key enzymes in the cardenolide pathway have been identified:

CYP87A genes are responsible for the initial conversion to pregnenolone. nih.govnih.govnih.gov

Genes for 3βHSD , P5βR , and P5βR2 have been characterized in Digitalis lanata and Erysimum species, playing roles in the modification of the steroid core. nih.govnih.govmims.comnih.gov

In Erysimum cheiranthoides, genes encoding Ec3KSI , EcDET2 , EcCYP87A126 , and EcCYP716A418 have been identified through approaches like gene co-expression network analysis. nih.govnih.govnih.govwikidata.org

More recently, CARD5 and CARD6 , encoding 2-oxoglutarate dependent dioxygenases crucial for 14β- and 21-hydroxylation, have been discovered. nih.govalfa-chemistry.com

UDP-dependent glycosyltransferases (UGTs) , such as UGT73C44 and UGT73C45, are responsible for the glycosylation steps. nih.gov

Research findings indicate that the expression of these biosynthetic genes can be influenced by various factors, including phytohormones and abiotic/biotic stress conditions like methyl jasmonate and salicylic (B10762653) acid analogs. nih.govmims.comnih.gov Advances in genomics, such as the sequencing of the Erysimum cheiranthoides genome, have significantly facilitated the identification of genes involved in cardenolide biosynthesis. wikidata.org Furthermore, techniques like CRISPR/Cas9 knockout lines are employed to confirm the in vivo function of these enzymes by observing changes in cardenolide profiles in mutant plants. nih.govnih.gov

Microbial or Metabolic Transformation Studies of this compound Analogues

While specific studies on the microbial or metabolic transformation of this compound itself are not widely documented, extensive research has been conducted on the biotransformation of other cardenolides and their analogues. These studies provide insights into potential modification pathways that this compound could undergo.

Microorganisms, particularly fungi and bacteria, are known to possess enzymes capable of modifying complex natural products like cardenolides. For example, the endophytic fungus Alternaria eureka 1E1BL1 has been shown to biotransform gitoxigenin, another cardenolide, into several new analogues, including 3-epi derivatives, likely via 3-keto intermediates. nih.govnih.gov Similarly, Pseudomonas aeruginosa strain KRK6 has demonstrated the ability to biotransform cardenolides such as digoxin (B3395198) and K-strophanthin. wikipedia.org These microbial transformations often involve hydroxylation, reduction, and glycosylation/deglycosylation reactions, leading to structural diversification.

In metabolic transformation studies, particularly in mammalian systems, cardenolide prodrugs, such as diacetylcymarol (B1223786) (an analogue of cymarol, a cardenolide related to strophanthins), have been shown to undergo extensive metabolism. This typically involves the loss of acetyl groups and probable demethylation of sugar moieties. easychem.orgnih.gov Such studies highlight the potential for various enzymatic modifications of the sugar and aglycone portions of cardenolides.

Pre Clinical Pharmacological Activities and Mechanistic Investigations of Divostroside

In Vitro Anti-proliferative and Cytotoxic Efficacy of Divostroside

This compound, as a cardiac glycoside, is recognized for its cytotoxic properties. ebi.ac.uknih.gov Research into its anti-proliferative effects against various cancer cell lines has been conducted, often in conjunction with other structurally related compounds isolated from the same botanical sources.

Evaluation Across Diverse Cancer Cell Lines

While this compound (specifically glucosyl this compound) has been identified as a cytotoxic compound isolated from Periploca sepium, detailed and comprehensive data regarding its specific half-maximal inhibitory concentration (IC50) values across a diverse panel of cancer cell lines, such as human breast, fibrosarcoma, lung, melanoma, colon, oral epidermoid, and drug-resistant KB cells, are not extensively reported in the readily available literature focused solely on this compound. mrc.ac.ukebi.ac.ukguidetopharmacology.org Studies often highlight the activity of other co-isolated cardiac glycosides, such as periplocin (B192072) from Periploca sepium, which has demonstrated potent anti-proliferative effects against certain cancer cell lines, including leukemia and liposarcoma cells, often exhibiting lower IC50 values compared to glucosyl this compound in comparative studies. mrc.ac.ukguidetopharmacology.org This suggests that while this compound possesses cytotoxic activity, its potency and spectrum across a broad range of cancer cell lines may be less pronounced or less thoroughly documented than some of its analogues.

Exploration of Cell Cycle Perturbation Mechanisms

Specific detailed investigations into the mechanisms by which this compound directly perturbs the cell cycle in cancer cells are not extensively elaborated in the current available scientific literature. While cell cycle arrest is a common mechanism for anti-proliferative agents, specific data for this compound's direct impact on cell cycle phases (e.g., G1, S, G2/M arrest) have not been found in the provided search results.

Induction of Apoptosis and Necroptosis Pathways

The induction of programmed cell death, including apoptosis and necroptosis, is a critical mechanism for many anti-cancer agents. However, detailed mechanistic studies specifically attributing the induction of these pathways directly to this compound are not widely available in the provided literature.

While caspase activation and subsequent Poly (ADP-ribose) Polymerase (PARP) cleavage are well-established hallmarks of apoptosis, detailed research findings demonstrating these specific molecular events directly induced by this compound in cancer cells are not explicitly detailed in the available search results. These apoptotic markers have been observed and reported for other cardiac glycosides, such as periplocin, which has been shown to induce apoptosis via caspase activation followed by PARP cleavage. mrc.ac.ukguidetopharmacology.org

The modulation of death receptor expression, such as TRAIL-receptors, is another mechanism by which some compounds can induce apoptosis in cancer cells. However, specific studies detailing this compound's direct role in modulating the expression of death receptors like TRAIL-receptors in cancer cells are not explicitly available in the provided information. Similar to caspase activation and PARP cleavage, the ability to initiate apoptosis via TRAIL-receptors and increase their expression has been reported for other related compounds like periplocin. mrc.ac.ukguidetopharmacology.org

Analysis of Caspase Activation and Poly (ADP-ribose) Polymerase (PARP) Cleavage

Investigation of Cellular Signaling Pathway Modulation (e.g., PI3K/AKT, ATM)

The modulation of key cellular signaling pathways, such as the PI3K/AKT and ATM pathways, plays a significant role in cancer cell survival, proliferation, and DNA damage response. While this compound (referred to as this compound C) has been mentioned in the context of regulating the PI3K/AKT pathway and ATM in studies related to osteoporosis and ferroptosis, detailed investigations specifically linking this compound's direct modulation of these pathways to its anti-cancer mechanisms in the context of cancer cell lines are not extensively documented in the available literature. vulcanchem.com The provided information primarily discusses these pathways in relation to other compounds or in non-cancer contexts for this compound.

Data Table

Due to the limited availability of specific, quantitative data directly attributable to this compound's anti-proliferative efficacy across diverse cancer cell lines and its detailed mechanistic investigations (e.g., IC50 values, specific cell cycle phase arrests, quantitative changes in caspase/PARP, or direct modulation of signaling pathways like PI3K/AKT or ATM in cancer), a comprehensive data table cannot be generated based solely on the provided search results for this compound. The existing literature often presents these detailed findings for other, more potent, co-isolated compounds.

Other Biological Activities of this compound in Pre-clinical Settings

Diuretic Effects in Animal Models

Current scientific literature, based on the conducted searches, does not provide specific data or detailed research findings on the diuretic effects of this compound in animal models. While various in vitro and in vivo models for studying diuretic agents exist, including the Lipschitz test and saluretic activity in rats, no direct studies linking this compound to these effects were identified. researchgate.netijpjournal.com General information on diuretic screening models and their mechanisms in animals, such as mice and rats, is available, but it does not include investigations specifically on this compound. nih.govmdpi.com

Sedative Properties in Experimental Systems

Similarly, detailed research findings focusing on the sedative properties of this compound in experimental systems were not found in the current literature. Experimental paradigms are utilized to assess sedative and anxiolytic effects of compounds in animal models, often by observing changes in behavior and central nervous system activity. lipidmaps.orgwikidata.org However, no specific studies or data tables characterizing this compound's sedative actions in such systems were identified.

Insecticidal Activity

This compound has demonstrated notable insecticidal activity. nih.govnih.govbioregistry.io Research indicates its efficacy against the neonate larvae of Spodoptera littoralis. plantaedb.com Specific quantitative data for this activity include a lethal concentration (LC50) of 6.1 mg/L and an effective concentration (EC50) of 0.8 mg/L. plantaedb.com

Table 1: Insecticidal Activity of this compound

| Target Organism | Activity Type | Value (LC50/EC50) | Unit |

| Spodoptera littoralis (neonate larvae) | LC50 | 6.1 | mg/L |

| Spodoptera littoralis (neonate larvae) | EC50 | 0.8 | mg/L |

In Vivo Pharmacological Evaluations of this compound in Animal Models

Assessment of Anti-proliferative Efficacy in Xenograft or Syngeneic Models

While this compound has been noted for its cytotoxic activity, specific assessments of its anti-proliferative efficacy in xenograft or syngeneic animal models were not identified in the reviewed literature. nih.govnih.gov Xenograft and syngeneic models are crucial for evaluating anti-tumor agents, with syngeneic models being particularly valuable for studying immune-oncology due to their intact immune systems. nih.govuni.lukochi-tech.ac.jpnih.gov Despite the general utility of these models in cancer research, no direct studies on this compound's effects in these specific in vivo systems were found.

Characterization of Cardiovascular Effects in Relevant Animal Systems

This compound exhibits significant cardiovascular effects, notably strong inotropic activity. nih.govnih.gov Inotropic activity refers to the modification of the force or energy of muscle contractions, particularly those of the heart. nih.gov Additionally, this compound is described as possessing cardiotonic properties. nih.govbioregistry.io These activities suggest a potential influence on heart function. However, detailed characterization studies of these cardiovascular effects in relevant animal systems, beyond the general mention of inotropic and cardiotonic activity, were not found in the current search. Various animal models, including rodents and larger mammals, are commonly employed to study cardiovascular diseases and the effects of therapeutic agents.

Metabolic Studies of this compound in Animal Systems, including Pharmacokinetics and Bioavailability in Pre-clinical Contexts

Metabolic studies, encompassing pharmacokinetics and bioavailability, are fundamental components of pre-clinical investigations for any chemical compound, including this compound. These studies provide crucial insights into how a substance is handled by a living organism, a process collectively known as ADME: absorption, distribution, metabolism, and excretion omicsonline.orgmsdvetmanual.com. Understanding these parameters in animal models is vital for predicting the compound's behavior in biological systems and for assessing its potential therapeutic or toxicological profile omicsonline.orglabcorp.com.

Pharmacokinetics (PK) describes the quantitative study of drug movement within the body over time. It involves the measurement of drug concentrations in biological fluids and tissues, allowing for the determination of key parameters such as half-life (t½), volume of distribution (Vd), clearance (Cl), and area under the curve (AUC) msdvetmanual.comnih.gov. These parameters characterize the rate and extent of absorption, the distribution to various tissues, the biotransformation (metabolism) into metabolites, and the elimination (excretion) from the body omicsonline.orgmsdvetmanual.combivatec.com.

Absorption refers to the process by which a compound enters the systemic circulation from its site of administration omicsonline.orgbivatec.com. Factors influencing absorption include the route of administration, the compound's solubility, and its stability msdvetmanual.combivatec.com. For instance, lipid-soluble substances are generally readily absorbed, even through intact skin, while insoluble salts and ionized compounds are poorly absorbed msdvetmanual.com.

Distribution involves the transport of the compound from the bloodstream to various tissues and organs throughout the body msdvetmanual.combivatec.com. This process is influenced by factors such as blood flow, tissue binding, and the presence of biological barriers like the blood-brain barrier bivatec.com. Compounds can accumulate in specific tissues based on their affinity for receptors or their lipophilicity msdvetmanual.combivatec.com. The liver, receiving portal circulation, is frequently involved in the distribution and subsequent detoxification processes msdvetmanual.com.

Metabolism , primarily occurring in the liver, involves the biotransformation of the compound into metabolites omicsonline.orgbivatec.com. This process can either detoxify the substance or, in some cases, produce reactive metabolites that contribute to its effects omicsonline.org. Laboratory animal metabolism studies often utilize radiolabeled compounds to monitor all drug-derived residues fda.gov.

Excretion is the final phase, where the compound and its metabolites are removed from the body, typically via urine or feces omicsonline.orgbivatec.com. The rate of excretion depends on factors such as renal function, drug properties, and pH-dependent ionization bivatec.com. Lipid-soluble chemicals are more likely to be excreted via bile and accumulate in fat depots, while polar or aqueous-soluble agents tend to be excreted by the kidneys msdvetmanual.com.

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation nih.gov. Oral bioavailability, in particular, is a critical consideration in drug development nih.gov. Pre-clinical animal studies are used to predict bioavailability in humans, though it is noted that animal bioavailability is not always quantitatively predictive of human bioavailability, and species-specific factors can significantly influence outcomes nih.govnih.gov.

Specific Research Findings for this compound in Animal Systems: Despite comprehensive searches for detailed pre-clinical pharmacological activities and mechanistic investigations focusing on the metabolic studies, pharmacokinetics, and bioavailability of this compound in animal systems, specific detailed research findings and associated data tables were not extensively documented in the available literature. While this compound is recognized as a chemical compound with a known PubChem CID and certain physicochemical properties (e.g., Molecular Weight, LogP), explicit data regarding its absorption rates, distribution patterns, specific metabolic pathways, excretion routes, or quantitative bioavailability parameters in various animal models (e.g., rats, mice, dogs) were not identified in the provided sources dokumen.pubkochi-tech.ac.jpvdoc.pub. General principles of ADME in animal models are well-established and form the basis for such investigations omicsonline.orgmsdvetmanual.comlabcorp.comnih.govbivatec.comfda.govnih.govnih.govnih.govnih.govnih.gov.

Structure Activity Relationship Sar and Derivatization of Divostroside

Influence of Glycosylation Pattern on Divostroside's Biological Activities

Research into cardenolide glycosides, the class of compounds to which this compound belongs, has shown that modifications to the sugar portion can significantly alter their biological activities, particularly their inhibitory effects on cancer cell lines. For instance, studies have investigated the impact of different glucosyl linkages on the anticancer activity of cardenolide glycosides. The presence and configuration of glucosyl groups can influence the compound's ability to exert cytotoxic effects.

Table 1: Influence of Glucosyl Linkage on Anticancer Activity of Cardenolide Glycosides

| Glucosyl Linkage Type | Observed Activity Profile | Target Cell Lines | Reference |

| C1'→C6' Connection | Better inhibitory activity against cancer cell lines | Cancer cell lines (specifics not detailed in snippet) | |

| C1'→C4' Connection | Stronger inhibitory activity against normal cell lines | Normal cell lines (specifics not detailed in snippet) |

This data suggests that the specific glycosylation pattern, even down to the linkage type between sugar units, is a critical determinant of selectivity between cancerous and normal cells, highlighting a key area for rational design.

Role of the Diginopyranoside Moiety

Contribution of the Sarmentogenin (B1193907) Aglycone to this compound's Pharmacological Profile

The aglycone component of this compound is sarmentogenin, a cardenolide steroid asianpubs.org. Sarmentogenin itself is historically significant, having been identified as a precursor for corticosteroids from Strophanthus sarmentosus seeds. In the context of cardiac glycosides, the cardenolide aglycone is the structural core responsible for the primary pharmacological action, typically involving inhibition of the Na+/K+-ATPase pump, leading to cardiotonic effects.

Rational Design and Synthesis of this compound Analogues

Rational design in drug discovery involves using structural and mechanistic insights to create new compounds with desired properties. For this compound, this process would leverage SAR principles to guide the synthesis of analogues. By systematically modifying specific parts of the this compound molecule—the sarmentogenin aglycone or the L-diginopyranoside sugar moiety—chemists can explore how these changes affect biological activity.

The synthesis of this compound analogues would involve various chemical techniques to introduce or modify functional groups, alter stereochemistry, or change the sugar chain. This approach aims to create compounds that retain beneficial activities while potentially reducing undesirable effects or enhancing specific therapeutic actions. Quantitative Structure-Activity Relationship (QSAR) models, which establish mathematical relationships between chemical structures and biological activities, can be employed to predict the activity of new, unsynthesized analogues, thus streamlining the drug discovery process dokumen.pubnih.gov.

Investigation of this compound Derivatives for Enhanced Potency or Selectivity

The investigation of this compound derivatives focuses on identifying structural modifications that lead to improved pharmacological properties, such as enhanced potency or increased selectivity for specific targets or cell types. Building upon the SAR insights, researchers can synthesize and evaluate a series of this compound analogues.

Specific research findings on cardenolide glycosides, applicable to this compound derivatives, illustrate this point:

Hydroxyl and Acetyl Groups at C-16 : The introduction of hydroxyl or acetyl groups at the C-16 position of the cardenolide aglycone has been shown to increase the compound's activity. This suggests that modifications at this specific site could lead to more potent this compound analogues.

Hydroxyl Groups at C-1 and C-5 : The effect of hydroxyl groups at C-1 and C-5 is more nuanced, capable of both increasing and decreasing activity. This indicates that precise control over the stereochemistry and presence of these groups is necessary for optimizing derivatives.

Glucosyl Linkage Patterns : As noted in Section 6.1.2, the manner in which glucosyl units are linked (e.g., C1'→C6' versus C1'→C4') can significantly influence the selective inhibitory activity against cancer versus normal cell lines. This provides a clear avenue for designing derivatives with improved selectivity, a critical factor in developing safer therapeutic agents.

These detailed research findings provide a roadmap for the rational design and synthesis of this compound derivatives aimed at optimizing their therapeutic potential.

Advanced Analytical Methodologies for Divostroside Research

Quantitative Analysis of Divostroside in Complex Matrices

Quantitative analysis aims to determine the exact amount of this compound present in a sample. Given its complex structure and potential presence in plant extracts or biological samples, highly selective and sensitive methods are required.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of cardiac glycosides, including this compound, due to its excellent separation capabilities. Reverse-phase HPLC (RP-HPLC) is typically employed, often with C18 or C8 stationary phases, which are well-suited for separating moderately polar to non-polar compounds like cardenolides. scribd.comresearchgate.net

The mobile phase commonly consists of mixtures of water and organic solvents such as acetonitrile (B52724) and/or methanol (B129727), with pH often adjusted using buffers to optimize analyte stability and retention. scribd.comresearchgate.netijpsjournal.com Various detection methods can be coupled with HPLC for this compound quantification:

Ultraviolet (UV) and Diode Array Detection (DAD): Cardiac glycosides, including this compound, possess chromophores (e.g., the α,β-unsaturated lactone ring) that absorb UV light, making UV or DAD suitable for their detection. DAD provides spectral information across a range of wavelengths, aiding in peak purity assessment and identification. researchgate.netijpsjournal.com

Refractive Index (RI) Detection: While less sensitive and not specific, RI detectors can be used for compounds lacking strong UV chromophores, although cardiac glycosides typically exhibit sufficient UV absorption. acs.org

Fluorescence Detection: Some cardiac glycosides or their derivatives can be detected by fluorescence, either naturally fluorescent or after derivatization, offering enhanced sensitivity. scribd.comijpsjournal.com

Pulsed Amperometric Detection (PAD): This electrochemical detection method has been developed for cardiac glycosides, offering high sensitivity and selectivity, with reported detection limits in the nanogram range. researchgate.net

Quantitative analysis in HPLC typically involves the use of calibration curves generated from known concentrations of this compound standards. Both external and internal standard methods are employed, with the internal standard method being advantageous for compensating for variations in injection volume or matrix effects. jasco-global.com

Illustrative Quantitative Performance Data for Related Cardiac Glycosides by HPLC:

| Analyte (Method) | Column Type | Mobile Phase | Detection | LOD (µg/mL) | LOQ (µg/mL) | Linearity (r²) | Recovery (%) | Reference |

| Digoxin (B3395198), Digitoxin (RP-HPLC) | C18 | Water:Acetonitrile/Methanol | UV/Fluorescence | - | - | Good | - | scribd.comijpsjournal.com |

| Cardiac Glycosides (RP-HPLC-PAD) | C18 | Water-acetonitrile gradient (NaOH alkaline) | PAD | 0.1-0.3 ng | 0.3-0.8 ng | 0.9962-0.9998 (1-25 µg/mL) | - | researchgate.net |

| Lanatoside A (HPLC, internal standard) | - | - | - | - | - | Precise | - | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS (tandem mass spectrometry), has become the method of choice for the trace analysis and quantification of cardiac glycosides in complex matrices due to its superior sensitivity, selectivity, and ability to handle non-volatile and polar compounds without extensive derivatization. scribd.comresearchgate.netnih.govnih.govheinonline.orgperkinelmer.comresearchgate.net

Electrospray ionization (ESI) in positive ion mode is commonly used for cardiac glycosides, often detecting protonated molecules ([M+H]+), sodium adducts ([M+Na]+), or ammonium (B1175870) adducts ([M+NH4]+). acs.orgresearchgate.netnih.govnih.govheinonline.org The tandem mass spectrometry (MS/MS) capability allows for highly specific detection by monitoring characteristic fragmentation patterns of the precursor ions, greatly reducing matrix interference and enhancing sensitivity. nih.govnih.govperkinelmer.com

Sample preparation often involves solid-phase extraction (SPE) to clean up extracts from biological fluids (e.g., blood, urine) or plant materials, minimizing matrix effects and improving analytical performance. researchgate.netnih.govheinonline.org LC-MS/MS methods for cardiac glycosides typically achieve very low limits of quantification, enabling the detection of these compounds even at trace levels.

Illustrative Quantitative Performance Data for Related Cardiac Glycosides by LC-MS/MS:

| Analyte (Method) | Column Type | Mobile Phase | Ionization Mode | LOQ (ng/g or ng/mL) | Linearity Range (ng/g or ng/mL) | Accuracy (%) | Precision (CV%) | Reference |

| Digoxin (LC-MS/MS in blood) | Atlantis dC18 | Ethyl acetate/heptane/dichloromethane extract | ESI (+) | 0.2 ng/g | Up to 50 ng/g | Accurate | Precise | researchgate.net |

| Digitoxin (LC-MS/MS in blood) | Atlantis dC18 | Ethyl acetate/heptane/dichloromethane extract | ESI (+) | 2 ng/g | Up to 50 ng/g | Accurate | Precise | researchgate.net |

| Digoxin, Digitoxin (LC-IDMS in serum/plasma) | LiChrospher RP-18 | Methanol, Cs+ ions, formic acid gradient | ESI (+) | 0.25 µg/L | Therapeutic range | 97.5-104 | <3 | nih.gov |

| Oleandrin, Digoxin, Digitoxin, Convallatoxin, Ouabain (UHPLC-ESI-MS/MS) | C18 BEH | ACN, 10 mM NH4HCO3 (pH 9) gradient | ESI (+) | 0.25-2.5 ng/mL | - | - | - | nih.gov |

This compound, as a cardiac glycoside, is a relatively large and non-volatile compound. Therefore, it is generally not directly amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis without prior chemical modification. GC-MS is primarily used for the analysis of volatile or semi-volatile compounds. mdpi.complos.orgnih.govnih.govresearchgate.net

However, GC-MS can be applied in this compound research in specific contexts:

Analysis of Aglycones: Following acid or enzymatic hydrolysis of this compound, the sugar moiety (D-diginose) is cleaved, yielding the aglycone, sarmentogenin (B1193907). If sarmentogenin or its derivatives are sufficiently volatile or can be made volatile through derivatization (e.g., silylation), they could potentially be analyzed by GC-MS. This approach has been used to identify aglycones like cannogenin (B1252837) and digitoxigenin (B1670572) from other cardiac glycosides. mdpi.comnih.gov

Therefore, while GC-MS is not a primary method for intact this compound, it serves as a complementary technique for analyzing its volatile degradation products, aglycone, or other volatile constituents within complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Advanced Spectroscopic Techniques for this compound Characterization

Spectroscopic techniques are fundamental for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR, is indispensable for determining the complete chemical structure of this compound. It provides detailed information on the connectivity of atoms, stereochemistry, and the arrangement of the steroid nucleus and the attached sugar moiety (D-diginose). researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) / High-Resolution Time-of-Flight Mass Spectrometry (HRTOFMS): HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of this compound (C30H46O8) and confirming its molecular weight (534). HRTOFMS, in particular, offers high mass accuracy and resolution, aiding in distinguishing this compound from other compounds with similar nominal masses. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound, such as hydroxyl groups, carbonyl groups (from the lactone ring), and C-H stretches, by detecting characteristic vibrational frequencies. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify chromophores within the this compound molecule, such as the α,β-unsaturated lactone ring, which typically absorbs in the UV region (e.g., around 220 nm). researchgate.netnih.gov

These spectroscopic methods, often used in combination, provide comprehensive data for the unequivocal identification and structural confirmation of this compound.

Method Validation and Quality Control in this compound Quantification

Method validation is a critical process in analytical chemistry, ensuring that an analytical method is suitable for its intended purpose and provides reliable, accurate, and consistent results for this compound quantification. This process adheres to international guidelines, such as those from the International Conference on Harmonisation (ICH Q2(R1)). nih.govvedomostincesmp.ruresearchgate.net

Key parameters evaluated during method validation include:

Specificity/Selectivity: The ability of the method to accurately measure this compound in the presence of other components in the sample matrix, such as impurities, degradation products, or excipients. jasco-global.comnih.gov

Linearity: Demonstrates that the analytical results are directly proportional to the concentration of this compound within a specified range. This is typically assessed by analyzing a series of standards at different concentrations and generating a calibration curve. jasco-global.comnih.govresearchgate.net

Range: The interval between the upper and lower concentrations of this compound for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. For assays, this is typically 80-120% of the test concentration. nih.govvedomostincesmp.ruresearchgate.net

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing samples spiked with known amounts of this compound. jasco-global.comnih.govvedomostincesmp.ru

Precision: The degree of agreement among individual test results when the method is applied repeatedly. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision). jasco-global.comnih.govnih.gov

Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected, though not necessarily quantified. It is often determined based on a signal-to-noise ratio (e.g., 3:1). nih.govresearchgate.net

Limit of Quantitation (LOQ): The lowest concentration of this compound that can be accurately and precisely quantified. It is typically determined based on a signal-to-noise ratio (e.g., 10:1) or from the standard deviation of the response and the slope of the calibration curve. nih.govresearchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature, flow rate), indicating its reliability during normal usage. vedomostincesmp.ru

Quality control (QC) measures, such as system suitability tests and regular analysis of quality control samples (e.g., blanks, quality control standards at low, medium, and high concentrations), are implemented during routine analysis to ensure the ongoing performance and validity of the method.

Integration of Cheminformatics and Bioinformatic Tools in this compound Research

The integration of cheminformatics and bioinformatics tools significantly enhances this compound research, particularly in understanding its interactions with biological systems and facilitating drug discovery efforts. These "in silico" techniques leverage computational power to process, analyze, and visualize complex chemical and biological data. scribd.comijpsjournal.comheinonline.org

Target Identification and Mechanism of Action: Bioinformatics tools, including genomics and proteomics, can assist in identifying potential protein targets for this compound by analyzing sequence and structural data. This helps in elucidating its mechanism of action at a molecular level, for instance, its known interaction with Na+/K+-ATPase. scribd.commdpi.com

Virtual Screening and Molecular Docking: Cheminformatics tools enable virtual screening of large chemical libraries to identify compounds with similar structural features to this compound or to predict new compounds that might interact with its known or predicted biological targets. Molecular docking simulations can predict the binding affinity and orientation of this compound with target proteins, aiding in understanding its pharmacological effects and guiding the design of novel analogs. ijpsjournal.commdpi.com

ADME/Toxicity Prediction: Cheminformatics can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of this compound and its potential derivatives. This predictive modeling helps in prioritizing compounds with favorable pharmacokinetic profiles and reducing the need for extensive experimental testing. scribd.comijpsjournal.comheinonline.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These models can be developed using cheminformatics to correlate the chemical structure of this compound and its analogs with their biological activities or physicochemical properties. This allows for the prediction of new compounds' activities based on their structures, optimizing lead candidates. scribd.com

Data Mining and Visualization: Both cheminformatics and bioinformatics are crucial for managing and interpreting the vast amounts of data generated in this compound research, including spectroscopic data, chromatographic profiles, and biological assay results. They provide tools for data mining, pattern recognition, and visualization, facilitating informed decision-making. ijpsjournal.commdpi.com

By integrating these computational approaches, researchers can accelerate the understanding of this compound's properties, explore its potential therapeutic applications, and guide the rational design of new compounds with improved characteristics.

Future Research Trajectories and Pre Clinical Therapeutic Prospects of Divostroside

Identification of Novel Molecular Targets and Signaling Pathways for Divostroside Action

This compound, as a cardenolide glycoside, is known to interact with the Na+/K+-ATPase, a well-established molecular target for this class of compounds nih.gov. However, future research aims to identify novel molecular targets and signaling pathways beyond this classical interaction to fully unravel its therapeutic breadth.

One promising avenue involves the application of advanced computational methods, such as network analysis and in silico target prediction, to systematically identify previously unreported protein targets and associated molecular mechanisms standardbio.comwikipedia.orgresearchgate.net. Studies on multi-component traditional Chinese medicine (TCM) formulations, such as Qing'e Pill (QEP), which includes this compound, have already utilized network analysis to predict drug targets and molecular mechanisms standardbio.comresearchgate.netnih.gov. For instance, the PI3K/AKT pathway and ATM (ATM Serine/Threonine Kinase) have been validated as targets for QEP, suggesting that this compound, as a constituent, may contribute to these effects and warrants direct investigation into its specific involvement standardbio.comresearchgate.net.

Further research could focus on deciphering the molecular events underlying this compound's observed cytotoxic effects on various human cancer cell lines, including BT474 (human galactophore cancer cell), CHAGO (human undifferentiated lung cancer cell), HepG2 (human liver cancer cell), Kato3 (human gastric cancer cell), and SW620 (human colorectal adenocarcinoma cell) arome-science.com. Elucidating the specific signaling pathways involved in these anticancer activities, such as those related to apoptosis, cell cycle arrest, or inhibition of proliferation, could reveal novel therapeutic targets for this compound mdpi.comscientificarchives.com.

This compound as a Lead Compound for Rational Drug Design and Development

This compound's natural origin and demonstrated biological activities position it as a valuable lead compound for rational drug design and development nih.govwikipedia.orgslideshare.netnumberanalytics.com. Rational drug design involves a systematic approach to developing new pharmaceuticals based on a detailed understanding of biological targets and the compound's interaction with them ajpbp.commdpi.comscribd.com.

The molecular properties of this compound provide a foundation for such design efforts. Key molecular descriptors, as reported, include:

| Property | Value | Source |

| Molecular Formula | C30H46O8 | technia.com |

| Molecular Weight ( g/mol ) | 534.7 | katanamrp.com |

| NP-likeness score | 3.16 | technia.com |

| Alogp | 3.11 | technia.com |

| TopoPSA | 114.68 | technia.com |

| Fsp3 | 0.90 | technia.com |

| Hydrogen Bond Acceptor Count | 8 | technia.com |

| Hydrogen Bond Donor Count | 3 | technia.com |

| Lipinski RO5 Violations | 1 | technia.com |

These parameters are critical for assessing drug-likeness and guiding chemical modifications wikipedia.orgslideshare.netpharmafeatures.compion-inc.com. Future research will involve employing structure-based and ligand-based drug design strategies to optimize this compound's chemical structure ajpbp.commdpi.comscribd.com. This includes improving its potency, selectivity, and pharmacokinetic properties, such as bioavailability and metabolic stability, while minimizing potential off-target effects ajpbp.commdpi.compion-inc.com. Computational techniques like molecular docking and pharmacophore modeling will be instrumental in predicting binding affinities and designing novel derivatives with enhanced therapeutic profiles numberanalytics.com. Furthermore, exploring hybrid molecule design, which combines beneficial characteristics from multiple lead compounds, could yield more effective and versatile drug candidates based on this compound's scaffold pharmafeatures.com.

Synergistic and Antagonistic Interactions of this compound in Multi-component Phytomedicinal Formulations

This compound is a recognized component of "divasidum injection," a multi-component preparation utilized in traditional Chinese medicine for the treatment of heart failure, alongside divasidum technia.comnih.govresearchgate.net. This highlights the inherent relevance of studying its interactions within complex phytomedicinal formulations.

The concept of synergy is central to the efficacy of many traditional herbal medicines, where the combined effect of multiple compounds is greater than the sum of their individual effects nih.govnih.govfrontiersin.org. Future research is crucial to systematically elucidate the synergistic and, where applicable, antagonistic interactions of this compound with other active compounds present in Strophanthus divaricatus extracts or in other combined herbal formulations.

Such investigations could employ various methodologies, including in vitro assays (e.g., checkerboard assays) and in vivo studies, coupled with advanced analytical techniques to quantify and characterize these interactions frontiersin.orgglobalresearchonline.netresearchgate.netslideshare.net. Understanding these complex interactions is vital for:

Optimizing the therapeutic efficacy and consistency of existing multi-component formulations containing this compound.

Developing new, more potent, and well-characterized phytomedicines.

Providing a scientific basis for the traditional uses of Strophanthus divaricatus and other this compound-containing plants nih.govfrontiersin.orgvdoc.pub.

Development of Advanced Pre-clinical Models for Comprehensive Efficacy and Mechanism Studies of this compound

Pre-clinical studies are a critical phase in drug development, essential for assessing the safety, efficacy, and mechanism of action of potential drug candidates before human clinical trials accelgrid.comresearchgate.net. While this compound has demonstrated cytotoxic effects in various human cancer cell lines, future research necessitates the development and utilization of more advanced pre-clinical models to provide a comprehensive understanding of its therapeutic potential arome-science.com.

The progression of pre-clinical research for this compound should involve:

Complex in vitro models: Moving beyond traditional 2D cell cultures to more physiologically relevant systems such as 3D cell cultures, spheroids, organoids, or microfluidic "organ-on-a-chip" platforms. These models can better mimic the complex tissue architecture, cell-cell interactions, and microenvironmental cues found in vivo, providing more predictive efficacy and mechanism data nih.gov.

Improved in vivo models: Employing more sophisticated animal models that closely recapitulate human disease pathology. For oncology research, this could include genetically engineered mouse models (GEMMs) that spontaneously develop tumors similar to human cancers, or patient-derived xenograft (PDX) models, which involve implanting human tumor tissue into immunodeficient mice, preserving tumor heterogeneity and drug response nih.gov.

Quantitative Systems Pharmacology (QSP) Modeling: Integrating in vitro and in vivo data through QSP models to predict drug efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) more accurately. This approach can help optimize dosing regimens, identify key biomarkers of response, and reduce the reliance on extensive animal testing by providing a quantitative framework for translating findings across different experimental systems nih.gov.

Comprehensive studies in these advanced models will enable a deeper understanding of this compound's efficacy, its precise mechanism of action, and its potential for specific therapeutic applications.

Exploration of this compound Biosynthesis for Sustainable and Scalable Production

This compound is a natural product derived from Strophanthus divaricatus arome-science.com. Relying solely on extraction from wild or cultivated plants can pose challenges related to sustainability, scalability, and consistency of supply. Therefore, a crucial future research trajectory involves exploring and elucidating its biosynthesis pathway to enable sustainable and scalable production.

Key areas of research include:

Elucidation of Biosynthetic Pathway: Identifying the complete enzymatic cascade and the genes encoding the enzymes responsible for this compound synthesis within Strophanthus divaricatus dokumen.pub. This involves detailed biochemical and genetic studies to map out the precursor molecules and intermediate steps.

Metabolic Engineering: Once the biosynthetic pathway is understood, efforts can focus on metabolically engineering host organisms, such as bacteria, yeast, or plant cell cultures, to produce this compound or its key precursors technia.comkatanamrp.comaccelgrid.comintretech.comnumberanalytics.com. This approach can offer a more controlled, efficient, and environmentally friendly production method compared to traditional plant extraction.

Synthetic Biology and Chemical Synthesis: Developing synthetic biology platforms to reconstruct the this compound biosynthetic pathway in heterologous hosts or exploring chemo-enzymatic or total chemical synthesis routes for its production mskcc.org. These methods can ensure a consistent supply, reduce reliance on natural resources, and potentially enable the synthesis of this compound analogs with improved properties.

Optimized Cultivation: For plant-based production, research into advanced horticultural techniques and plant breeding could optimize Strophanthus divaricatus cultivation to maximize this compound yield in a sustainable manner, minimizing land use, water, and energy consumption technia.comkatanamrp.comaccelgrid.comintretech.comnumberanalytics.com.

These efforts align with principles of sustainable manufacturing, promoting resource efficiency, waste reduction, and cleaner production methods for natural product-derived compounds technia.comkatanamrp.comaccelgrid.comintretech.comnumberanalytics.com.

Q & A

Q. How can researchers ensure ethical compliance when using animal models to study this compound’s long-term toxicity?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Minimize animal cohorts via power analysis and use non-invasive biomarkers (e.g., serum ALT/AST for hepatotoxicity). Obtain approval from institutional animal care committees, citing the 3Rs (Replacement, Reduction, Refinement) principle .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.